1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structural properties, which include a pyrrolidine ring substituted with difluoromethyl and carboxylic acid groups. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective transformations.
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents.
Protection with Boc Group: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s structural features make it useful in the design and synthesis of potential drug candidates.
Biological Studies: It can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid involves the reactivity of its functional groups. The Boc group provides protection to the amine, allowing selective reactions at other sites. Upon deprotection, the amine can participate in further reactions. The difluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines and difluoromethyl-substituted pyrrolidines. Compared to these compounds, 1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid offers unique reactivity due to the combination of its functional groups. Other similar compounds include:
- 1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-3-carboxylic acid
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical behavior and applications .
Properties
CAS No. |
2384311-75-3 |
---|---|
Molecular Formula |
C11H17F2NO4 |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
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